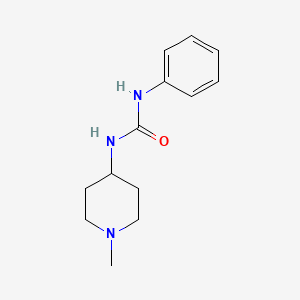

N-(1-methyl-4-piperidinyl)-N'-phenylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(1-methyl-4-piperidinyl)-N'-phenylurea often involves multi-step chemical processes, including the use of piperidine derivatives as starting materials. For example, compounds have been synthesized from 4-piperidinobenzaldehye, indicating a methodology that could be applicable to the synthesis of N-(1-methyl-4-piperidinyl)-N'-phenylurea through related chemical reactions and intermediates (Thabet et al., 2022).

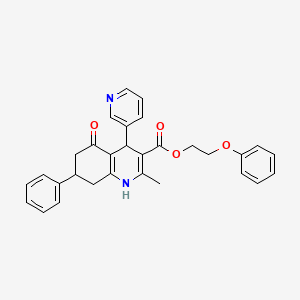

Molecular Structure Analysis

The molecular structure of related compounds, such as those containing piperidine and phenyl groups, is often characterized by X-ray crystallography. These studies reveal the importance of hydrogen bonding and C-H…π interactions in stabilizing the crystal structure, which is crucial for understanding the molecular conformation of N-(1-methyl-4-piperidinyl)-N'-phenylurea (Khan et al., 2013).

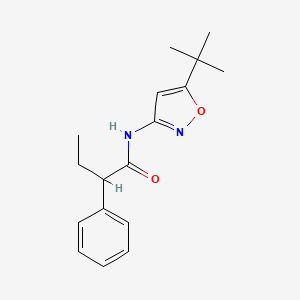

Chemical Reactions and Properties

The chemical reactivity and properties of N-(1-methyl-4-piperidinyl)-N'-phenylurea derivatives are influenced by their functional groups. Studies have shown that substituting the benzamide group with a bulky moiety significantly increases activity, illustrating the compound's reactivity and potential for modification (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties of compounds similar to N-(1-methyl-4-piperidinyl)-N'-phenylurea, such as solubility, melting point, and crystalline structure, are determined through analytical techniques. The crystalline and molecular structure analysis, for instance, provides insights into the compound's stability and solubility characteristics (Lu, 2011).

Chemical Properties Analysis

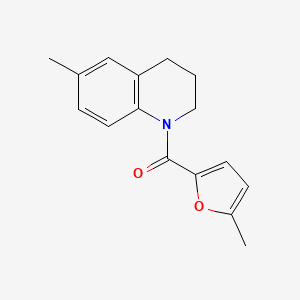

The chemical properties of N-(1-methyl-4-piperidinyl)-N'-phenylurea, including its reactivity with other chemicals and potential for various chemical transformations, are central to its applications in synthesis and material science. For example, the synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine demonstrates the compound's utility in producing intermediates for further chemical development (Liu et al., 2011).

Mechanism of Action

Target of Action

The compound N-(1-methyl-4-piperidinyl)-N’-phenylurea, also known as Vandetanib , is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor), and RET (REarranged during Transfection) tyrosine kinases . These targets play crucial roles in tumor angiogenesis and tumor cell proliferation .

Mode of Action

Vandetanib acts as an oral once-daily kinase inhibitor. It interacts with its targets by inhibiting the tyrosine kinases of VEGFR, EGFR, and RET . This inhibition disrupts the signaling pathways involved in tumor growth, progression, and angiogenesis .

Biochemical Pathways

The inhibition of VEGFR, EGFR, and RET tyrosine kinases by Vandetanib affects multiple biochemical pathways. These include pathways involved in tumor angiogenesis and tumor cell proliferation . The downstream effects of this inhibition can lead to a decrease in tumor growth and progression .

Pharmacokinetics

The pharmacokinetics of Vandetanib involves its metabolism primarily by CYP3A4, and Vandetanib-N-oxide is primarily produced by flavin–containing monooxygenase enzymes FMO1 and FMO3 . These metabolic processes can impact the bioavailability of the compound .

Result of Action

The result of Vandetanib’s action is the inhibition of tumor angiogenesis and tumor cell proliferation . This can lead to a decrease in tumor growth and progression, making it a potential therapeutic agent for various types of tumors .

Action Environment

The action, efficacy, and stability of Vandetanib can be influenced by various environmental factors. These can include factors such as the presence of other drugs, the patient’s health status, and genetic factors . .

Safety and Hazards

properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-16-9-7-12(8-10-16)15-13(17)14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYJNPSFTIQYAIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methylpiperidin-4-yl)-3-phenylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5171118.png)

![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)

![1-[3-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-5-isoxazolyl}methoxy)phenyl]ethanone](/img/structure/B5171140.png)

![3-ethyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5171144.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)

![N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171165.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171167.png)

![propyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5171175.png)

![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)

![3-[(3-fluorophenyl)amino]-2-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171199.png)

![3-[(phenylsulfonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5171210.png)